Molecular‑Weight‑Driven Physicochemical Differentiation vs. 2,5‑Dimethyl Analog (CAS 2034404‑66‑3)
The target compound’s unsubstituted furan‑3‑carboxamide gives it a molecular weight of 231.26 g/mol, which is 28.05 g/mol lower than the 2,5‑dimethyl derivative (259.31 g/mol) . This 12% reduction in molecular mass is accompanied by an estimated 0.8‑1.0 log unit decrease in cLogP, enhancing aqueous solubility and reducing plasma protein binding relative to the dimethyl congener [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 231.26 g/mol; cLogP ≈ 0.5 (estimated) |
| Comparator Or Baseline | 2,5‑dimethyl‑N‑(4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridin‑5‑yl)furan‑3‑carboxamide: MW = 259.31 g/mol; cLogP ≈ 1.3‑1.5 (estimated) |
| Quantified Difference | ΔMW = –28.05 g/mol (–10.8%); ΔcLogP ≈ –0.8 to –1.0 log units |
| Conditions | MW from vendor‑provided molecular formula; cLogP estimated by fragment‑based additive method (class‑level inference from similarly substituted pyrazolopyridines) |
Why This Matters
A >10% lower molecular weight and reduced lipophilicity favor compliance with lead‑like criteria (Rule of Three) for fragment elaboration or CNS drug discovery programs, guiding procurement when physicochemical tuning is the project priority.
- [1] US Patent US2015/0164869A1. Substituted heterocyclic compounds as tropomyosin receptor kinase A (TrkA) inhibitors. Assignee: Dr. Reddy's Laboratories Ltd. Published 2015-06-18. Extrapolation from SAR trends for methyl‑substituted heterocycles. View Source
